3-Methyl-4-piperidino-2-butanone

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The history of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson. atamanchemicals.comwikipedia.org He obtained the compound by treating piperine (B192125), the alkaloid responsible for the pungency of black pepper, with potassium hydroxide. atamanchemicals.com The name "piperidine" is derived from the Latin word for pepper, "piper". atamanchemicals.comwikipedia.org Independently, French chemist Auguste Cahours also isolated and named the compound in 1852 after reacting piperine with nitric acid. wikipedia.org

Initially, the study of piperidine was closely linked to the chemistry of natural alkaloids. atamanchemicals.com The piperidine structure is present in many naturally occurring toxic compounds, such as coniine from poison hemlock, which was famously used in the execution of Socrates. wikipedia.orgweizmann.ac.il Other natural alkaloids containing the piperidine motif include the fire ant toxin solenopsin (B1210030) and lobeline (B1674988) from Indian tobacco. wikipedia.org

As organic chemistry advanced, methods for synthesizing piperidine and its derivatives evolved. Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.org Other methods include the reduction of pyridine using a modified Birch reduction. wikipedia.org The development of synthetic methods, such as the Mannich reaction and aza-Michael additions, has enabled the creation of a wide array of substituted piperidines, particularly piperidin-4-ones, which are significant building blocks in medicinal chemistry. kcl.ac.ukijpsr.comresearchgate.net These advancements have allowed for the exploration of piperidine derivatives in various fields, including peptide chemistry and the development of agrochemicals. atamanchemicals.com

Significance of 3-Methyl-4-piperidino-2-butanone within the Butanone and Piperidine Compound Classes

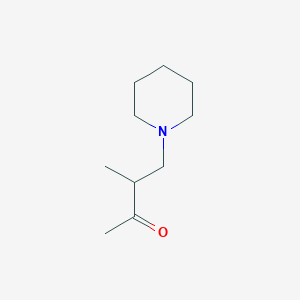

The compound this compound, with the chemical formula C10H19NO, belongs to the class of piperidine-substituted ketones. stenutz.eu Its structure features a butanone chain with a methyl group at the third carbon and a piperidine ring attached to the fourth carbon.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | [42327-99-1] |

| Molecular Formula | C10H19NO |

| Molar Mass | 169.27 g/mol |

| InChI Key | XIJZLEBKCZEQCP-UHFFFAOYSA-N |

| SMILES | CC(CN1CCCCC1)C(C)=O |

Source: stenutz.eu

The butanone moiety, specifically 2-butanone (B6335102), is a common organic solvent and a precursor in chemical synthesis. wikipedia.org The piperidine scaffold is a key pharmacophore, a structural feature responsible for a drug's biological activity. ijnrd.org The combination of these two structural elements in this compound suggests its potential as an intermediate in the synthesis of more complex molecules with potential pharmacological applications. While specific research on the significance of this compound is limited, the importance of related piperidine-substituted ketones is well-documented. For instance, substituted piperidin-4-ones are crucial intermediates in the synthesis of various biologically active compounds. kcl.ac.ukijpsr.com

Overview of Research Trajectories for Piperidine-Substituted Ketones

Research into piperidine-substituted ketones, particularly piperidin-4-ones, has been a fertile area in medicinal chemistry and organic synthesis. These compounds serve as versatile building blocks for creating molecules with a wide range of biological activities. ijpsr.comnih.gov

One major research trajectory focuses on the synthesis of these compounds. Various methods have been developed, including multicomponent reactions like the Mannich condensation, which allows for the efficient construction of the piperidin-4-one core from an aldehyde, a ketone, and an amine. researchgate.netresearchgate.netrdd.edu.iq Other synthetic strategies involve aza-Michael additions and intramolecular cyclizations. kcl.ac.uknih.gov

Another significant research direction is the exploration of the pharmacological applications of piperidine-substituted ketones. Studies have shown that these compounds can exhibit a variety of biological effects:

Anticancer Activity: Certain piperidinone derivatives have been investigated for their potential to inhibit cancer cell growth. For example, some spirooxindolopyrrolidine-embedded piperidinones have shown cytotoxicity against tumor cells. encyclopedia.pub Additionally, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated as potential anti-cancer agents. nih.gov

Analgesic and Anesthetic Properties: Research has indicated that some substituted 2,6-diaryl-3-methyl-4-piperidones possess analgesic and local anesthetic activities. researchgate.netresearchgate.net

Antimicrobial and Antifungal Activity: Various piperidin-4-one derivatives have been screened for their effectiveness against bacteria and fungi. researchgate.netbiomedpharmajournal.org

Anti-Alzheimer's Disease Agents: The piperidine moiety is a key component in drugs designed to treat Alzheimer's disease, such as Donepezil (B133215). kcl.ac.ukajchem-a.com Research has focused on synthesizing novel piperidine derivatives as potential multi-target agents for this neurodegenerative disorder. ajchem-a.com

The development of piperidine-substituted ketones continues to be an active area of research, with ongoing efforts to discover new synthetic routes and to design novel compounds with improved therapeutic properties. ijpsr.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-piperidin-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZLEBKCZEQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874135 | |

| Record name | 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-99-1 | |

| Record name | 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Piperidino 2 Butanone and Analogs

Mannich Reaction Approaches

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.org

Condensation Reactions Involving 2-Butanone (B6335102), Piperidine (B6355638) Precursors, and Aldehydes

The synthesis of piperidine derivatives can be accomplished through the Mannich reaction by condensing a ketone with an active methylene (B1212753) group, an aldehyde, and ammonium (B1175870) acetate (B1210297). koreascience.krresearchgate.netbiomedpharmajournal.orgresearchgate.netchemedx.orgnih.gov Specifically, 2,6-diaryl-3-methyl-4-piperidones have been synthesized via the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate. researchgate.netnih.gov The reaction essentially replaces an active hydrogen atom with an aminomethyl group or a substituted aminomethyl group. researchgate.net

For instance, the reaction of 1-phenyl-2-butanone with piperidine and formaldehyde (B43269) has been investigated. acs.org This reaction can potentially occur at both methylene groups of the ketone. acs.org Similarly, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the reaction of 3-chloro-2-butanone (B129570), an aldehyde, and ammonium acetate in ethanol (B145695). nih.gov

Role of Formaldehyde and Ammonium Acetate in Mannich Condensations

Formaldehyde is a common aldehyde used in the Mannich reaction. researchgate.net The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org This iminium ion then acts as an electrophile and reacts with the enol form of the ketone. wikipedia.org

Ammonium acetate plays a crucial role as a catalyst in the Mannich reaction. koreascience.krvinipul.com It is an easily accessible, affordable, and safe reagent that can act as a "dual activation agent," facilitating both the formation of the Mannich product and cross-aldol products. koreascience.kr It is known to be an effective base for promoting Mannich-type reactions. koreascience.kr In some syntheses, ammonium acetate is dissolved in ethanol and mixed with the aldehyde and ketone, followed by heating. biomedpharmajournal.org

Synthesis of 3-Methyl-1-phenyl-4-piperidino-2-butanone via Mannich Reaction

The Mannich reaction of 1-phenyl-2-butanone with formaldehyde and piperidine hydrochloride results in the formation of two isomeric products: 3-methyl-1-phenyl-4-piperidino-2-butanone and 2-phenyl-1-piperidino-3-pentanone. acs.org This occurs because both methylene groups adjacent to the carbonyl group in 1-phenyl-2-butanone can participate in the reaction. acs.org

Grignard Reagent Mediated Synthesis

Grignard reagents provide an alternative route for the synthesis of ketones, including analogs of 3-methyl-4-piperidino-2-butanone.

Application to 3-Methyl-1-phenyl-4-piperidino-2-butanone Synthesis

While direct synthesis of this compound using this method is not explicitly detailed, the principles can be applied to its analogs. For instance, the reaction of β-aminonitriles with Grignard reagents has been used to synthesize various aminoketones. acs.org Specifically, the reaction of β-dialkylaminoisobutyronitriles with phenylmagnesium halides yields the corresponding aminoketones. acs.org This suggests a potential pathway for synthesizing phenyl-substituted analogs of this compound.

Summary of Synthetic Approaches

| Method | Reactants | Key Reagents/Catalysts | Product(s) |

| Mannich Reaction | 2-Butanone, Piperidine Precursors, Aldehydes | Ammonium Acetate, Formaldehyde | This compound and analogs |

| Grignard Reaction | β-Aminonitriles, Organometallic Reagents | Grignard Reagents (e.g., Phenylmagnesium Halide) | Aminoketone analogs |

Reductive Methodologies

Reductive strategies are fundamental in the synthesis of saturated heterocyclic compounds like piperidines. These methods often involve the transformation of unsaturated precursors or functionalized piperidine rings to achieve the desired saturated structure.

Hydrogenation of Unsaturated Ketone Intermediates

The catalytic hydrogenation of α,β-unsaturated ketones is a widely employed method for the synthesis of saturated ketones. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or nickel, and a hydrogen source to reduce the carbon-carbon double bond. For the synthesis of a compound like this compound, a plausible unsaturated precursor would be a β-amino unsaturated ketone.

The chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, while leaving the carbonyl group intact, is a key challenge. acs.org Various catalytic systems have been developed to achieve this selectivity. For instance, manganese(I) hydride complexes have been shown to effectively catalyze the hydrogenation of the C=C double bond in α,β-unsaturated ketones with high chemoselectivity, tolerating a wide range of functional groups. nih.gov The reaction proceeds via an outer-sphere hydride transfer from the catalyst to the unsaturated ketone. acs.org Another approach involves a copper-catalyzed hydroboration/protodeboronation strategy, which also achieves chemoselective reduction of the conjugated double bond under hydrogen-gas-free conditions. rsc.org While specific examples detailing the hydrogenation of the direct unsaturated precursor to this compound are not prevalent in the reviewed literature, the general principles of these catalytic systems are applicable.

A study on the hydrogenation of α,β-unsaturated carbonyl compounds using ruthenium(II) diphosphine complexes on AlPO4-sepiolite supports indicated that the reduction of the C=C bond is more facile than the reduction of the carbonyl bond. mdpi.com This suggests that careful selection of the catalyst and reaction conditions can favor the formation of the desired saturated ketone.

Reduction of Piperidin-4-one Derivatives

The reduction of the carbonyl group in piperidin-4-one derivatives is a common strategy to introduce further functionality or to obtain fully reduced piperidine rings. For instance, 1-benzyl-4-hydroxypiperidine (B29503) can be synthesized in good yield via the reduction of 1-benzylpiperidin-4-one with sodium borohydride (B1222165) in isopropanol. mdpi.com

The complete reduction of 4-oxopiperidines to piperidines unsubstituted at the 4-position can be achieved through catalytic hydrogenation in an acidic medium. google.com This process is particularly effective for 2,2,6,6-tetrasubstituted 4-oxopiperidines. google.com

Enzymatic reduction of substituted 4-oxopiperidines offers a highly stereoselective route to chiral 4-hydroxypiperidines. Carbonyl reductases have demonstrated exceptional catalytic performance in the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, yielding products with high enantiomeric and diastereomeric excess. researchgate.net This biocatalytic approach highlights the potential for producing stereochemically defined piperidine analogs. researchgate.net

Green Chemistry Approaches in Piperidone Synthesis

The principles of green chemistry, which advocate for the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds.

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in organic synthesis. researchgate.net These solvents are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, such as urea (B33335) or glucose. researchgate.net

Several studies have demonstrated the successful use of DESs in the synthesis of piperidin-4-one derivatives. For example, a glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive reaction medium for the synthesis of various 3-methyl-2,6-diaryl-piperidin-4-ones. researchgate.net Similarly, a glucose-choline chloride DES has been used for the eco-friendly preparation of 2,6-diarylpiperidin-4-ones. The use of DESs in these syntheses offers advantages such as operational simplicity, good to excellent yields, and the avoidance of hazardous organic solvents.

Stereoselective Synthesis of Piperidin-4-one Analogs

The development of stereoselective methods for the synthesis of piperidin-4-one analogs is of great importance due to the often stereospecific nature of their biological activity.

Furthermore, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been achieved. nih.gov This multi-step synthesis involves a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to establish the desired stereochemistry. nih.gov The synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP) stereoisomers has been accomplished with greater than 95% enantiomeric excess via a chiral intermediate, demonstrating another successful application of stereoselective synthesis in producing complex piperidine derivatives. nih.gov

Catalytic Approaches in Piperidine Derivative Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of functionalized piperidines. These approaches often involve multicomponent reactions or cascade processes that allow for the construction of complex molecular architectures in a single step.

A variety of catalysts have been employed for the synthesis of highly functionalized piperidines. For instance, PEG-embedded potassium tribromide has been used as a recyclable catalyst for the one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester to yield piperidine derivatives in high yields. beilstein-journals.org Calix[n]arenes have also been shown to be effective organocatalysts for the pseudo-five component, one-pot domino reaction to produce densely functionalized piperidines. conicet.gov.ar

Palladium-catalyzed annulation strategies provide a versatile route to a range of functionalized piperidines from a readily available cyclic carbamate (B1207046) precursor. nih.gov An asymmetric version of this catalytic method allows for the synthesis of these heterocycles with high levels of enantiocontrol. nih.gov Furthermore, an optimized palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone has been developed, providing access to chiral, optically enriched piperidinyl allylic boronates that can be further functionalized. rsc.org Organocatalytic methods, such as the formal [4+2] cycloaddition via a Mannich reaction-reductive cyclization, have also been successfully applied to the one-pot synthesis of functionalized piperidines with excellent enantioselectivities. rsc.org

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of 3-Methyl-4-piperidino-2-butanone would be expected to show characteristic absorption bands. A strong absorption peak around 1715 cm⁻¹ would indicate the presence of the ketone (C=O) carbonyl group. Bands in the region of 2950-2800 cm⁻¹ would correspond to C-H stretching vibrations of the methyl and piperidine (B6355638) ring methylene (B1212753) groups. The C-N stretching of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region.

Without experimental data, a detailed table of vibrational frequencies and their assignments cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. One would anticipate signals for the methyl protons adjacent to the carbonyl group, a methine proton at the C3 position, methylene protons on the piperidine ring, and the protons of the methyl group at C3. The chemical shifts and coupling constants would be essential for confirming the connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 205-220 ppm. The carbons of the piperidine ring, the C3 and C4 carbons of the butanone chain, and the methyl carbon would all have characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule, particularly the orientation of the substituents around the chiral center at C3.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

A ¹⁵N NMR spectrum would provide direct information about the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift would confirm it as a tertiary amine.

Mass Spectrometry Techniques (LRMS, HRMS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS): This would determine the nominal molecular weight of the compound, and the fragmentation pattern would offer clues about the molecular structure. Key fragments would likely arise from the cleavage of the bond between C3 and C4, and fragmentation of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₉NO).

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS would be ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is essential for accurate molecular weight determination, especially when coupled with HRMS.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal lattice, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.

A thorough review of scientific literature and chemical databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available at present. While studies on structurally related piperidone derivatives have been published, their crystallographic data cannot be directly extrapolated to this compound due to differences in their molecular structures. ijitee.orgiucr.orgnih.goviucr.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides the empirical formula of a compound, which can be compared with the theoretical composition derived from its molecular formula to confirm its identity and purity. The molecular formula for this compound is established as C₁₀H₁₉NO. stenutz.eu

Based on this molecular formula, the theoretical elemental composition can be calculated. However, a comprehensive search of the scientific literature did not yield any published experimental results from the CHN analysis of this compound. Such experimental data is essential for the verification of the compound's purity and elemental composition.

Below is a table presenting the theoretical elemental composition of this compound, calculated from its molecular formula.

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.01 | 120.10 | 70.96 |

| Hydrogen | H | 1.008 | 19.15 | 11.32 |

| Nitrogen | N | 14.01 | 14.01 | 8.28 |

| Oxygen | O | 16.00 | 16.00 | 9.46 |

| Total | 169.26 | 100.00 |

Theoretical and Computational Chemistry of Piperidine Ketone Systems

Quantum Chemical Calculations (HF, DFT)

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-Methyl-4-piperidino-2-butanone. Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely employed methods for this purpose.

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of the electronic structure but does not account for electron correlation, which can be a limitation for accurately predicting certain properties. For piperidine-ketone systems, HF calculations, often with a basis set like 6-311++G(d,p), are used to obtain initial geometric and electronic data. psgcas.ac.inresearchgate.net

Density Functional Theory (DFT): DFT has become a more popular method due to its inclusion of electron correlation at a computational cost similar to HF. The choice of functional is crucial in DFT calculations. For piperidine (B6355638) derivatives, the hybrid functional B3LYP is commonly used in conjunction with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational expense. psgcas.ac.inresearchgate.netjksus.org These calculations provide optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov

Theoretical studies on related piperidin-4-one derivatives have demonstrated that both HF and DFT methods can provide valuable information. For instance, in the analysis of 3-methyl-2,6-diphenylpiperidin-4-one, both methods were used to obtain structural and spectroscopic data, which showed good agreement with experimental results. psgcas.ac.inresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Molecular geometry optimization and conformational analysis are therefore critical steps in the computational study of this compound.

Geometry Optimization: Using computational methods like DFT with the B3LYP functional and a 6-31G* or larger basis set, the molecule's geometry is optimized to find the lowest energy arrangement of its atoms. arabjchem.org This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For similar piperidine systems, it has been observed that the piperidine ring typically adopts a distorted chair conformation. jksus.orgnih.gov

Conformational Analysis: Molecules with flexible bonds, such as the piperidine ring and the butanone side chain in this compound, can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformer or a set of low-energy conformers. arabjchem.orgresearchgate.net This involves systematically rotating around single bonds and performing geometry optimizations for each resulting structure to determine their relative energies. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets.

The following table presents a hypothetical set of optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | ||

| C-C (ketone) | 1.512 | ||

| C-N (piperidine) | 1.468 | ||

| N-C (side chain) | 1.475 | ||

| C-C-N (side chain) | 112.5 | ||

| C-N-C (piperidine) | 110.8 | ||

| O=C-C-N | 175.0 |

Interactive Data Table: Hypothetical Optimized Geometry of this compound (This data is illustrative and based on related compounds)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.52 |

| C2=O3 | 1.23 |

| C2-C4 | 1.54 |

| C4-C5 | 1.53 |

| C5-N6 | 1.47 |

| Bond Angles (°) ** | |

| C1-C2-O3 | 121.0 |

| C1-C2-C4 | 118.5 |

| C2-C4-C5 | 113.0 |

| C4-C5-N6 | 110.0 |

| Dihedral Angles (°) ** | |

| O3-C2-C4-C5 | -15.0 |

| C2-C4-C5-N6 | 65.0 |

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity, stability, and spectroscopic properties. Key analyses include Natural Bond Orbital (NBO) analysis and the evaluation of the HOMO-LUMO energy gap.

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It helps to understand charge transfer, hyperconjugative interactions, and the stability of the molecule. psgcas.ac.inresearchgate.net

In a molecule like this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into adjacent anti-bonding orbitals, which contributes to the molecule's stability. The analysis provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds). uni-muenchen.dewisc.edu For example, the interaction between the lone pair of the nitrogen atom and the σ* anti-bonding orbitals of adjacent C-C or C-H bonds can be quantified in terms of stabilization energy (E(2)).

A hypothetical NBO analysis for this compound might reveal the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 5.2 |

| LP (1) N | σ* (C-H) | 3.8 |

| σ (C-H) | σ* (C-N) | 2.1 |

Interactive Data Table: Hypothetical NBO Analysis of this compound (This data is illustrative and based on related compounds)

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n -> σ | LP(1) N7 | σ(C5-C6) | 4.85 |

| n -> σ | LP(1) N7 | σ(C8-C9) | 3.12 |

| σ -> σ | σ(C5-H5A) | σ(N7-C8) | 2.55 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. researchgate.net For piperidine derivatives, the HOMO is often localized on the nitrogen atom and the adjacent piperidine ring, while the LUMO may be distributed over the keto group and its substituents. The magnitude of the HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties. psgcas.ac.inresearchgate.net In molecules with extended conjugation, this gap tends to be smaller, leading to absorption at longer wavelengths. libretexts.org

The calculated HOMO-LUMO gap for this compound would likely fall within the typical range for similar saturated ketone and amine-containing compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Interactive Data Table: Hypothetical HOMO-LUMO Energies for this compound (This data is illustrative and based on related compounds)

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -0.54 |

| Energy Gap | 6.24 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. rsc.org By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com

A hypothetical Hirshfeld surface analysis of this compound might show the following contributions to the total surface area:

| Interaction Type | Contribution (%) |

| H···H | 65 |

| C···H / H···C | 20 |

| O···H / H···O | 12 |

| N···H / H···N | 3 |

Interactive Data Table: Hypothetical Hirshfeld Surface Interaction Contributions for this compound (This data is illustrative and based on related compounds)

| Interaction | Percentage Contribution |

| H···H | 68% |

| C···H/H···C | 19% |

| O···H/H···O | 11% |

| N···H/H···N | 2% |

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The calculation of β is sensitive to the level of theory and basis set used.

For molecules like this compound, the presence of donor (piperidino group) and acceptor (keto group) moieties can lead to intramolecular charge transfer, which is a key factor for a significant NLO response. Theoretical calculations, often performed using DFT, can predict the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). psgcas.ac.inresearchgate.net The magnitude of the HOMO-LUMO gap is often inversely related to the hyperpolarizability; a smaller gap can lead to a larger β value. researchgate.net

A hypothetical calculation of the first-order hyperpolarizability for this compound might yield the following results:

| Component | Value (a.u.) |

| βxxx | 150 |

| βxyy | -25 |

| βxzz | 15 |

| βtot | 250 |

Interactive Data Table: Hypothetical First-Order Hyperpolarizability of this compound (This data is illustrative and based on related compounds)

| Property | Calculated Value (esu) |

| βx | 1.5 x 10-30 |

| βy | -0.8 x 10-30 |

| βz | 0.5 x 10-30 |

| βtotal | 1.8 x 10-30 |

Reactivity and Mechanistic Studies of 3 Methyl 4 Piperidino 2 Butanone and Analogous Structures

Reaction Kinetics and Rate Laws

For instance, in the oxidation of 3-Methyl-2-butanone by isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium, the reaction kinetics were investigated under pseudo-first-order conditions. arcjournals.orgarcjournals.org The study revealed that the reaction rate is first order with respect to both the oxidant [IQBC] and the concentration of H+ ions. arcjournals.orgarcjournals.org However, the order with respect to the substrate (3-Methyl-2-butanone) was found to vary from one to zero at higher concentrations, suggesting a complex mechanism involving the formation of a pre-complex between the oxidant and the enol form of the ketone. arcjournals.org

The rate law for this specific oxidation reaction can be expressed as: Rate = k[IQBC][3-Methyl-2-butanone][H⁺]

This relationship indicates that the reaction velocity is directly proportional to the concentrations of the oxidant, the substrate, and the acid catalyst. youtube.comyoutube.com Doubling the concentration of a first-order reactant will double the reaction rate, while for a second-order reactant, it would quadruple the rate. youtube.comyoutube.com

The following table presents kinetic data from the study on the oxidation of 3-Methyl-2-butanone, illustrating the effect of reactant concentrations on the reaction rate.

| [IQBC] (mol dm⁻³) | [3-Methyl-2-butanone] (mol dm⁻³) | [H⁺] (mol dm⁻³) | k₁ x 10³ (s⁻¹) |

|---|---|---|---|

| 1.0 | 1.0 | 1.0 | 2.10 |

| 1.5 | 1.0 | 1.0 | 2.12 |

| 2.0 | 1.0 | 1.0 | 2.09 |

| 1.0 | 1.5 | 1.0 | 3.15 |

| 1.0 | 2.0 | 1.0 | 4.20 |

| 1.0 | 1.0 | 1.5 | 2.48 |

| 1.0 | 1.0 | 2.0 | 2.80 |

Data derived from a kinetic and mechanistic study on the oxidation of 3-Methyl-2-butanone. arcjournals.org

Mechanistic Pathways of Oxidation (e.g., for 3-Methyl-2-butanone)

The oxidation of ketones like 3-Methyl-2-butanone can proceed through various mechanistic pathways depending on the oxidant and reaction conditions. A common pathway, particularly in acid-catalyzed oxidations, involves the formation of an enol intermediate. arcjournals.orgarcjournals.org

In the oxidation of 3-Methyl-2-butanone by isoquinolinium bromochromate (IQBC), the proposed mechanism involves the following key steps:

Enolization : The ketone undergoes acid-catalyzed tautomerization to its more reactive enol form. arcjournals.orglibretexts.orglibretexts.org This step is often the rate-determining step in the oxidation of ketones.

Complex Formation : The enol form of the ketone reacts with the protonated oxidant (IQBC) to form a pre-complex. arcjournals.orgarcjournals.org Evidence for this complex is suggested by the fractional order dependence on the substrate concentration. arcjournals.org

Electron Transfer and Decomposition : The complex then decomposes in a slow step through a C-H bond cleavage, involving a hydride ion transfer to the oxidant. This results in the formation of a carbocation intermediate.

Product Formation : The intermediate rapidly reacts with water to yield the final oxidation products. The study of 3-methyl-2-butanol (B147160) oxidation, which produces 3-methyl-2-butanone, also proceeds via a carbocation intermediate. brainly.com

This mechanism is supported by several experimental observations, including the negative entropy of activation, which is consistent with the formation of a rigid complex, and the lack of polymerization with acrylonitrile, which rules out a free-radical pathway. arcjournals.orgarcjournals.org The oxidation of the tertiary carbon atom in 3-Methyl-2-butanone can also occur via base-catalyzed air oxidation to produce a hydroperoxide. chemcess.com

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the course and rate of reactions involving ketones.

Catalysts : In the oxidation of 3-Methyl-2-butanone with IQBC, the reaction is acid-catalyzed, with the rate showing a first-order dependence on H⁺ concentration. arcjournals.orgarcjournals.org This indicates that the protonation of the substrate or oxidant is a crucial step in the reaction mechanism. The study also noted that the addition of catalysts like CuSO₄ and MnSO₄ alters the rate of oxidation. arcjournals.orgarcjournals.org In synthetic applications, Brønsted and Lewis acids are used to catalyze reactions and can influence stereochemical outcomes, such as in carbonyl ene and Prins cyclizations to form piperidine (B6355638) derivatives.

Reaction Conditions :

Solvent Polarity : The rate of oxidation of 3-Methyl-2-butanone was observed to increase with a decrease in the dielectric constant of the medium (i.e., increasing the percentage of acetic acid in the aqueous solution). arcjournals.org This suggests that the transition state is less polar than the reactants, which is consistent with a mechanism involving a hydride ion transfer.

Temperature : Thermodynamic parameters determined at different temperatures can provide further insight into the mechanism. For the oxidation of 3-Methyl-2-butanone, activation parameters such as enthalpy and entropy of activation were calculated from the Arrhenius plot. arcjournals.org

The following table shows the effect of the solvent's dielectric constant on the reaction rate.

| % Acetic Acid (v/v) | D | k₁ x 10³ (s⁻¹) |

|---|---|---|

| 40 | 42.5 | 2.10 |

| 50 | 35.8 | 2.65 |

| 60 | 29.2 | 3.45 |

| 70 | 22.5 | 4.80 |

Data derived from a kinetic and mechanistic study on the oxidation of 3-Methyl-2-butanone. arcjournals.org

Acid-Catalyzed Reactions

Acid catalysis is fundamental to many reactions of carbonyl compounds, including 3-Methyl-4-piperidino-2-butanone and its analogs. The acid activates the carbonyl group by protonating the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

A key acid-catalyzed process for ketones is keto-enol tautomerism. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism under acidic conditions involves:

Protonation of the carbonyl oxygen to form an oxonium ion. libretexts.orglibretexts.org

Deprotonation of an α-hydrogen by a base (like water) to form the enol. libretexts.orglibretexts.org

This catalysis is crucial for reactions where the enol is the reactive intermediate, such as in α-halogenation and certain oxidation reactions. arcjournals.orgmasterorganicchemistry.com For example, the acid-catalyzed oxidation of 3-Methyl-2-butanone proceeds via the enol form. arcjournals.org Similarly, acid catalysts are employed in condensation reactions, such as the Mannich reaction, which can be used to synthesize substituted piperidones.

Enolic Ketone Intermediates in Reaction Mechanisms

Enols are isomers of aldehydes or ketones, characterized by a hydroxyl group attached to a carbon-carbon double bond (a vinyl alcohol). study.com They exist in equilibrium with their corresponding keto form, a process known as keto-enol tautomerism. chegg.com For most simple ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com

However, the enol form, even at low concentrations, is a crucial nucleophilic intermediate in many reactions. masterorganicchemistry.com The double bond of the enol is electron-rich and can attack electrophiles.

For an asymmetrical ketone like 3-Methyl-2-butanone, two different enols can be formed due to the presence of two distinct types of alpha-hydrogens. study.comchegg.com

Enol 1 : Formed by removing a proton from the methyl group (C1).

Enol 2 : Formed by removing a proton from the methine group (C3).

Stereochemical Control in Synthetic Pathways

The synthesis of complex molecules like substituted piperidines often requires precise control over stereochemistry. Enantioenriched 2-substituted piperidines are significant structural motifs in many pharmaceuticals. dntb.gov.ua Achieving stereochemical control in pathways leading to structures analogous to this compound is an active area of research.

Methods for achieving stereocontrol include:

Chiral Catalysts : Using chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over another.

Substrate Control : Incorporating a chiral center into the starting material can direct the stereochemical outcome of subsequent reactions.

Kinetic vs. Thermodynamic Control : Reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product, which may have different stereochemistries. For example, in the synthesis of 3,4-disubstituted piperidines, the choice between Brønsted and Lewis acid catalysts can switch the reaction between kinetic and thermodynamic control, leading to different diastereomers. cardiff.ac.uk

The ability to control the stereochemistry at the 2-position of the piperidine ring is of particular interest for developing structurally diverse and novel molecules for drug discovery. dntb.gov.ua

Reactions Involving Specific Functional Groups

The reactivity of this compound is a composite of the reactivities of its constituent functional groups: the ketone (carbonyl), the tertiary amine (piperidine nitrogen), and the methylene (B1212753) and methyl groups. purdue.edufiveable.melibretexts.org

Carbonyl Group : The C=O group is the primary site of reactivity in ketones. masterorganicchemistry.compressbooks.pub It undergoes nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. fiveable.memasterorganicchemistry.com This is the basis for reactions like condensation, reduction to an alcohol, and addition of Grignard reagents. The carbonyl group also activates the adjacent α-hydrogens, making them acidic and enabling enol/enolate formation. libretexts.org

Nitrogen (Piperidine Ring) : The nitrogen atom in the piperidine ring is a tertiary amine, which is basic and nucleophilic. It can participate in acid-base reactions and can be quaternized by reacting with alkyl halides. The presence of the amine functionality can also influence the reactivity of the rest of the molecule, for instance, by directing reactions or participating in intramolecular cyclizations.

Methylene and Methyl Groups (α-Carbons) : The hydrogens on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, or participate in acid-catalyzed enolization. masterorganicchemistry.comlibretexts.org These enolates are potent nucleophiles and are key intermediates in reactions like aldol (B89426) condensations and alkylations at the α-position.

Chemical Modifications and Derivatization Strategies

Synthesis of Oxime Derivatives of Piperidin-4-ones

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a common site for derivatization. One such modification is the conversion to oxime derivatives. The synthesis of piperidin-4-one oximes is typically achieved through the reaction of the parent piperidin-4-one with hydroxylamine (B1172632) hydrochloride in the presence of a suitable base. This reaction transforms the ketone into an oxime, a functional group known to be present in various biologically active molecules.

Further derivatization of the oxime is possible, such as the synthesis of oxime ethers and oxime esters. For instance, a series of substituted piperidin-4-one oxime ethers has been synthesized and evaluated for antimicrobial activities. nih.gov Similarly, fifteen novel piperidin-4-one oxime esters were synthesized in good yields by reacting piperidin-4-one oximes with carboxylic acids activated with phosphorus oxychloride and pyridine (B92270). chemrevlett.com Spectral analysis, including FT-IR, 1D and 2D NMR, and mass spectrometry, is crucial for confirming the structures of these derivatives. chemrevlett.comresearchgate.net In some cases, single crystal X-ray diffraction studies provide unambiguous evidence for the proposed molecular structures. chemrevlett.com The formation of the oxime is confirmed by the absence of a carbonyl stretching frequency and the appearance of C=N and OH stretching frequencies in the IR spectrum. researchgate.net

The stereochemistry of these derivatives, particularly the conformation of the piperidine ring, has been a subject of investigation. Studies have shown that the ring conformation can vary from a chair to a twist-boat form depending on the steric hindrance imposed by substituents at the C-3 and C-5 positions. nih.gov

Table 1: Examples of Synthesized Piperidin-4-one Oxime Derivatives and their Characterization

| Compound | Type | Key Characterization Methods | Biological Activity Noted |

|---|---|---|---|

| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Oxime Ether | NMR Spectroscopy | Antibacterial against Bacillus subtilis nih.gov |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Oxime Ether | NMR Spectroscopy | Antifungal against Aspergillus flavus nih.gov |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime | Oxime Ether | NMR Spectroscopy | Antifungal against Candida-51 nih.gov |

| Various Piperidin-4-one Oxime Esters | Oxime Ester | FTIR, NMR, Mass Spectrometry, Single Crystal XRD | Antibacterial and Antifungal chemrevlett.com |

Synthesis of Thiosemicarbazone Derivatives of Piperidin-4-ones

Another significant derivatization at the C-4 position involves the synthesis of thiosemicarbazones. These derivatives are prepared by condensing piperidin-4-ones with thiosemicarbazide (B42300), often in the presence of a catalytic amount of acid. researchgate.net This reaction has been successfully carried out using both conventional heating methods and microwave irradiation. tandfonline.com Microwave-assisted synthesis offers advantages such as significantly reduced reaction times (4-7 minutes) and improved yields (53.2-80.8%). tandfonline.com

The synthesis of the precursor 2,6-diaryl-3-methyl-4-piperidones is often accomplished via a Mannich reaction, involving the condensation of ethyl methyl ketone, an appropriate aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.nettandfonline.com The resulting piperidone is then reacted with thiosemicarbazide to yield the final thiosemicarbazone derivative. researchgate.nettandfonline.com

The addition of the thiosemicarbazone moiety to the piperidine ring has been shown to enhance biological activities, particularly antimicrobial properties. researchgate.net Several studies have reported that these derivatives exhibit significant antibacterial and antifungal activities when screened against various microbial strains. researchgate.nettandfonline.com

Table 2: Synthesis Methods for Piperidin-4-one Thiosemicarbazones

| Synthesis Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Conventional Heating | Piperidin-4-one, Thiosemicarbazide, Conc. HCl | Reflux | Standard laboratory procedure researchgate.net |

Introduction of Halogen Substituents (e.g., Chlorination at Position 3)

The introduction of halogen atoms onto the piperidin-4-one ring is a key strategy for modifying the compound's physicochemical and biological properties. Specifically, chlorination at the C-3 position has been explored. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized by reacting an appropriate aldehyde, 3-chloro-2-butanone (B129570), and ammonium acetate in ethanol (B145695). nih.gov The resulting hydrochloride salt is then neutralized with aqueous ammonia (B1221849) to yield the free base. nih.gov

Another synthetic route involves the reaction of chloroacetone, a suitable benzaldehyde (B42025), and ammonium acetate, followed by the addition of hydrochloric acid to afford 3-chloro-2,6-diaryl-piperidin-4-ones hydrochloride. tandfonline.com Subsequent neutralization provides the desired product. tandfonline.com

Structural analysis of these chlorinated compounds, often using X-ray crystallography, reveals that the piperidine ring typically adopts a distorted chair conformation. The orientation of the substituents is influenced by steric factors; for example, in 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, all substituents are equatorially oriented except for the chlorine atom, which is located in an axial position. chemrevlett.com The introduction of a chlorine atom at the C-3 position has been investigated for its potential to confer anticancer properties to the piperidin-4-one scaffold. nih.gov

Functionalization and Substitution Patterns on the Piperidine Ring

The piperidine ring itself offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives. The substitution pattern around the ring significantly impacts the molecule's conformation and biological activity. researchgate.net Developing synthetic methods for the stereoselective construction of multi-substituted piperidines is an area of intense research. researchgate.net

One approach involves the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines, which allows for the introduction of aryl groups adjacent to the nitrogen atom. nih.gov This method has been shown to produce arylated products in good yields and with high diastereoselectivity. nih.gov Other strategies for functionalizing the pre-existing piperidine ring include various cyclization reactions to form the ring with desired substituents in place. nih.gov

Derivatization for Modification of Biological Properties

A primary driver for the derivatization of the piperidin-4-one scaffold is the modification and enhancement of its biological properties. The core structure is considered a valuable pharmacophore due to its presence in a wide array of bioactive natural alkaloids and synthetic drugs. researchgate.net

Derivatization strategies are employed to explore a range of therapeutic applications. For instance, the synthesis of thiosemicarbazone derivatives has been pursued to develop new antimicrobial agents. researchgate.net Studies have shown that the addition of a thiosemicarbazone moiety can significantly enhance antifungal activity compared to the parent piperidin-4-one. researchgate.net Similarly, the creation of oxime ethers from piperidin-4-ones has yielded compounds with potent antibacterial and antifungal properties. nih.gov

The modification of substituents on the piperidine ring can also be used to target specific enzymes or receptors. For example, substituting the piperidine ring with different functional groups can modulate its activity as a monoamine oxidase (MAO) inhibitor, which is relevant for treating neurological disorders. organic-chemistry.org The synthesis of various piperidinothiosemicarbazones has also been explored for developing tuberculostatic agents. nih.gov The strategic placement of different chemical moieties on the piperidin-4-one framework allows for the fine-tuning of its biological activity, making it a privileged structure in medicinal chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyl-4-piperidino-2-butanone |

| Piperidin-4-one |

| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime |

| 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl)piperidin- 4-one oxime |

| 2,6-diaryl-3-methyl-4-piperidone |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one |

| 3-chloro-2,6-diaryl-piperidin-4-one |

Biological Research Areas and Pharmacological Mechanisms Excluding Clinical Data

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of piperidine (B6355638) have demonstrated notable antimicrobial properties. biomedpharmajournal.orgresearchgate.netnih.govacademicjournals.orgbiointerfaceresearch.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, certain piperidine derivatives have been reported to show activity against Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial efficacy of these compounds is often attributed to the nature of the side chains attached to the piperidine ring. dut.ac.za

In the realm of antifungal research, various piperidone derivatives have been screened for activity against fungal species like Candida albicans, Aspergillus niger, and others. biomedpharmajournal.orgresearchgate.net Some synthesized piperidine compounds have shown inhibitory effects against these fungi. academicjournals.orgresearchgate.net For example, a study on 2,6-diaryl-3-methyl-4-piperidones and their derivatives, such as oximes and thiosemicarbazones, revealed that while the base piperidones did not show antifungal properties, some of their derivatives did. Specifically, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime exhibited potent activity against Aspergillus niger. researchgate.net Another compound, 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime, was active against Candida albicans. researchgate.net

It is important to note that not all piperidine derivatives display broad-spectrum antimicrobial activity. Some may be inactive against certain bacterial or fungal strains. academicjournals.orgdut.ac.za The structural modifications of the piperidine core play a crucial role in determining the antimicrobial spectrum and potency. biomedpharmajournal.org

Antiproloferative and Anticancer Research (In Vitro Cell Line Studies)

The piperidine scaffold is a key component in a number of anticancer agents. encyclopedia.pubresearchgate.net Research into piperidine derivatives has revealed their potential to inhibit the growth of various cancer cell lines. dut.ac.zanwmedj.orgnih.gov These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. nwmedj.orgnih.gov

For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anticancer potential against hematological cancer cell lines. nih.gov Two of the compounds were found to reduce the growth of these cancer cells and increase the expression of apoptosis-promoting genes. nih.gov In another study, a piperidine derivative, DTPEP, was found to inhibit cell proliferation in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov

Furthermore, some piperidine derivatives have shown cytotoxic activity against various human cancer cell lines, including those of the lung, breast, and leukemia. tandfonline.comnih.gov The anticancer activity is often linked to the specific substitutions on the piperidine ring. researchgate.net For example, the introduction of a chloro substitution on the phenyl ring has been noted to increase the cytotoxicity of certain piperidine compounds. dut.ac.za

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Hematological cancer cell lines | Reduced cell growth, increased expression of p53 and Bax genes. nih.gov |

| DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine) | MDA-MB-231 (ER-negative breast cancer), MCF-7 (ER-positive breast cancer) | Inhibition of cell proliferation, cell cycle arrest at G0/G1 phase, increased ROS synthesis. nih.gov |

| 6-chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl) phenyl)- biomedpharmajournal.orgresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidin-5-one | T-47D (breast cancer), NCI-H226 (lung cancer) | Good anticancer activity against both cell lines. tandfonline.com |

| Hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives | A549 (lung), SGC7901 (gastric), HeLa (cervical), HepG2 (liver), K562 (leukemia), THP-1 (leukemia) | Displayed cytotoxicity, with 4-piperidone derivatives being more potent than cyclohexanone (B45756) derivatives. nih.gov |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. ias.ac.in Piperidine derivatives have been identified as a promising class of compounds in this area. nih.govnih.govtandfonline.comresearchgate.net

Several studies have reported the synthesis and evaluation of piperidine derivatives for their activity against Mycobacterium tuberculosis. ias.ac.inresearchgate.netniscair.res.in For example, a series of 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione derivatives were synthesized, and several of these compounds displayed significant activity against the H37Rv strain of Mycobacterium tuberculosis. ias.ac.in The structure-activity relationship studies in this research highlighted the importance of lipophilicity for enhancing the antitubercular activity. ias.ac.in

In another study, a compound with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position of the piperidine ring was the only active compound in its series, with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov However, further modifications of this particular 4-aminopiperidine (B84694) series did not lead to more potent analogs. nih.gov The carbonyl compound 4-(4-hydroxyphenyl)butanone-2 has also been identified as a component in some antitubercular hits. nih.gov

Antiviral Activity

The piperidine scaffold is present in various compounds that have been investigated for their antiviral properties. encyclopedia.pubnih.govmdpi.comnih.gov Research has explored the activity of piperidine derivatives against a range of viruses, including the influenza virus and Human Immunodeficiency Virus (HIV). nih.govmdpi.com

A study focused on new derivatives of N-substituted piperidines found that all the synthesized substances were effective against the influenza A/H1N1 virus in an in vitro model, with their performance being compared to commercial drugs like Tamiflu and Rimantadine. mdpi.comnih.gov Another research effort developed a series of piperidine-substituted purine (B94841) derivatives as potential antiviral agents. nih.gov One of these compounds, FZJ05, showed significant potency against influenza A/H1N1. nih.gov

Furthermore, some piperidine derivatives have been evaluated for their anti-HIV activity. nih.govarabjchem.org In the aforementioned study on piperidine-substituted purines, nearly half of the synthesized compounds demonstrated notable HIV inhibitory potencies in cellular assays. nih.gov

Investigations into Central Nervous System (CNS) Related Activities (e.g., Analgesic, Antipsychotic, Anti-Alzheimer's)

Piperidine derivatives are a well-established class of compounds with a wide range of activities within the central nervous system. biomedpharmajournal.org They are found in drugs used for conditions such as pain, psychosis, and Alzheimer's disease. encyclopedia.pub

Research has demonstrated the analgesic properties of certain piperidone derivatives. researchgate.netresearchgate.net For instance, in a study of 2,6-diaryl-3-methyl-4-piperidones, the compound 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one was found to have the highest analgesic activity within the tested series. researchgate.net

In the context of Alzheimer's disease, the benzyl-piperidine group is a key structural feature in the development of new therapeutic agents. encyclopedia.pub This is due to its ability to bind effectively to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's therapy. encyclopedia.pub

Anti-inflammatory Research

Piperidine derivatives have been investigated for their potential anti-inflammatory effects. dut.ac.zairjpms.comresearchgate.nethamdard.edu.pk These compounds have shown promise in preclinical models of inflammation.

One study evaluated a series of piperidine derivatives and found that all six tested compounds exhibited greater than 50% anti-inflammatory activity. dut.ac.za Another investigation into halogenated derivatives of piperidine-4-carboxamide found that the chloro and bromo derivatives produced a considerable anti-inflammatory effect, comparable to the standard drug acetylsalicylic acid. hamdard.edu.pk The piperidine ring is also a component of compounds that have been shown to be compatible with the enzyme trypsin, which plays a role in controlling inflammation. researchgate.net

Enzyme Inhibition Studies and Molecular Target Interactions (e.g., IL-1β, NF-κB, 5α-reductase)

The pharmacological effects of piperidine derivatives are often mediated through their interaction with specific enzymes and molecular targets. Research has begun to elucidate these mechanisms.

For example, piperine (B192125), a well-known piperidine alkaloid, has been shown to interact with signaling pathways like NF-κB and PI3K/Akt, which are involved in inflammation and cancer. nih.gov A synthetic analog of curcumin (B1669340) containing a piperidinone structure, EF24, has been identified as an inhibitor of IκB kinase (IKKb). encyclopedia.pub The activation of IKKb is a key step in the NF-κB signaling pathway, which is linked to chronic inflammation in some cancers. encyclopedia.pub

Structure Activity Relationship Sar Investigations

Impact of Substituent Variations on Biological Profiles

The biological activity of piperidine (B6355638) derivatives is highly dependent on the nature and position of their substituents. acs.orgresearchgate.net Aryl substituents at the C-2 and C-6 positions of the piperidin-4-one ring, for instance, have been shown to be critical for potent antimicrobial activity. researchgate.netresearchgate.net

Systematic modifications of the 3-Methyl-4-piperidino-2-butanone scaffold and related piperidones have provided valuable insights into their SAR. For example, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the nature of the aryl group significantly impacted their cytotoxic effects on cancer cell lines. nih.gov Specifically, certain substitutions on the aryl rings led to enhanced pro-apoptotic activity. nih.gov

In other studies, the introduction of different functional groups to the piperidine ring has been shown to modulate various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net For example, the presence of a methoxy (B1213986) group on the phenyl ring of some piperidine derivatives was found to enhance antifungal activity. nih.gov

Interactive Table: Impact of Substituent Variation on Biological Activity

| Base Scaffold | Substituent Variation | Observed Biological Effect | Reference |

|---|---|---|---|

| 2,6-diarylpiperidin-4-one | Chloro and methyl at C-3 | Cytotoxic against cancer cells | nih.gov |

| Piperidine derivative | Methoxy on phenyl ring | Enhanced antifungal activity | nih.gov |

Stereochemical Influences on Biological Activity and Conformation

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in the biological activity of piperidine derivatives. nih.gov The conformation of the piperidine ring and the orientation of its substituents can significantly affect how the molecule interacts with its biological target. nih.gov

For instance, in analogues of the acetylcholinesterase inhibitor donepezil (B133215), the stereochemistry at positions 2 and 4 of the piperidine ring has a profound impact on inhibitory activity. nih.govacs.org Studies have shown that syn-substituted compounds are considerably more active than their anti-substituted counterparts, highlighting the importance of the relative orientation of substituents. nih.govacs.org Specifically, (2S,4S)-syn-substituted compounds were found to be approximately 24 times more active than the (2R,4S)-anti-substituted analogues. nih.govacs.org

The conformation of the piperidine ring, which typically adopts a chair conformation, and the equatorial or axial orientation of its substituents are critical for biological activity. researchgate.net In some synthesized piperidin-4-one derivatives, the substituents at the C-2, C-3, and C-6 positions were found to preferentially adopt an equatorial orientation to maintain a stable chair conformation. researchgate.net

Correlation of Molecular Structure with Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a key determinant of its pharmacological effect. For piperidine derivatives, the molecular structure is intricately linked to their receptor binding affinity. acs.org

Molecular docking studies have been instrumental in elucidating the interactions between piperidine-based compounds and their target proteins. nih.gov For example, in the case of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, docking analyses revealed that these compounds could effectively bind to the active sites of proteins implicated in cancer, such as those involved in myeloma and leukemia. nih.gov The binding affinity was found to be influenced by various interactions, including van der Waals forces. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is relevant to piperidine-based compounds. nih.gov The binding of an allosteric modulator can alter the receptor's conformation, thereby influencing the binding affinity and efficacy of the orthosteric ligand. nih.gov This principle is crucial in understanding the pharmacology of G protein-coupled receptors (GPCRs), a common target for drugs containing the piperidine moiety. nih.gov

Research on donepezil analogues also suggests that additional substituents on the piperidine ring can be accommodated within the binding pocket of acetylcholinesterase, potentially leading to improved pharmacological profiles. semanticscholar.org However, the addition of a methyl group to the piperidine ring of some analogues had a detrimental effect on the inhibitory activity, indicating a sensitive interplay between the ligand's structure and the receptor's binding site. semanticscholar.org

Interactive Table: Receptor Binding Data for Piperidine Derivatives

| Compound Series | Target Protein/Receptor | Key Finding | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma and Leukemia-associated proteins (6FS1, 6FSO, 6TJU) | Compounds bind effectively to active sites, with binding energy influenced by van der Waals interactions. | nih.gov |

| Donepezil Analogues | Acetylcholinesterase | Additional methyl group on the piperidine ring can either be accommodated or be detrimental to inhibitory activity, depending on the specific analogue. | semanticscholar.org |

Medicinal Chemistry and Drug Discovery Research Excluding Clinical Trials

Design and Synthesis of Novel Scaffolds for Biological Exploration

The piperidine (B6355638) framework is a ubiquitous structural feature in many drug candidates and natural products. mdpi.comrdd.edu.iq The synthesis of derivatives based on the 3-Methyl-4-piperidino-2-butanone scaffold is often achieved through multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials. nih.gov

A primary method for synthesizing piperidin-4-one derivatives is the Mannich reaction. researchgate.netnih.gov This condensation reaction typically involves an aliphatic ketone, an aldehyde, and an amine. For instance, new series of 2,6-diaryl-3-methyl-4-piperidones have been synthesized by condensing ethyl methyl ketone, various substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.netnih.govresearchgate.net Similarly, related structures have been created using 2-butanone (B6335102) or 3-chloro-2-butanone (B129570) as the ketone component. nih.govbiomedpharmajournal.org The versatility of this reaction allows for the introduction of diverse substituents onto the piperidine ring, creating extensive libraries of compounds for biological screening. nih.gov

Researchers have also employed greener synthesis methods, using deep eutectic solvents (DES) like glucose-urea, to produce piperidin-4-one derivatives such as 3-methyl-2,6-diphenyl piperidin-4-one with high yields. researchgate.net Another approach involves the reaction of 4-hydroxy-3-methyl-2-butanone (B1265462) with benzaldehyde (B42025) and ammonium acetate to yield related piperidone structures. researchgate.net These synthetic strategies highlight the adaptability of the piperidone scaffold for creating novel molecular architectures intended for pharmacological investigation. mdpi.com

Table 1: Examples of Synthesized Piperidin-4-one Derivatives

| Starting Ketone | Aldehyde | Amine Source | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Ethyl Methyl Ketone | Substituted Aromatic Aldehydes | Ammonium Acetate | 2,6-Diaryl-3-methyl-4-piperidones | researchgate.net, nih.gov |

| 3-Chloro-2-butanone | Benzaldehyde Derivatives | Ammonium Acetate | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |

| 2-Butanone | Benzaldehyde/4-alkylbenzaldehyde | Ammonium Acetate | 3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones | biomedpharmajournal.org |

Ligand-Target Interactions: Molecular Docking Simulations

Molecular docking is a computational technique crucial in modern drug discovery for predicting how a small molecule (ligand), such as a this compound derivative, might bind to a macromolecular target, typically a protein. researchgate.net This simulation provides insights into the binding affinity and orientation of the ligand within the active site of the target, helping to identify potential drug candidates. researchgate.netnih.gov

In studies involving structurally related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking has been used to evaluate their potential as anti-cancer agents. nih.govresearchgate.net These simulations predicted that the compounds could effectively bind to the active sites of various protein targets involved in cancer pathways, such as those in myeloma and leukemia. nih.govresearchgate.net For instance, docking studies on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) were performed to investigate its potential as an inhibitor for proteins associated with Alzheimer's disease. jksus.org

The process involves using software to place the ligand into the binding site of a protein with a known three-dimensional structure. The program then calculates the most likely binding conformations and estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov This in silico approach allows researchers to prioritize which synthesized compounds are most likely to show biological activity, thus streamlining the drug development process. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

Beyond predicting ligand-target interactions, computational tools are used to forecast a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its "drug-likeness." eijppr.comnih.gov These in silico predictions are vital for weeding out compounds that are likely to fail later in development due to poor ADME profiles.

For derivatives closely related to this compound, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET (including Toxicity) studies have been conducted. nih.govresearchgate.net Web-based platforms like SwissADME are frequently used to evaluate these properties. nih.govbas.bg The analyses assess various physicochemical parameters, including molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors. eijppr.com

These parameters are often evaluated against established criteria for drug-likeness, such as Lipinski's "Rule of Five." nih.govbas.bg Studies on related piperidone derivatives have shown that they can possess favorable physicochemical and pharmacokinetic characteristics, with predictions of high gastrointestinal absorption. nih.goveijppr.com Such computational screening confirms the potential of these scaffolds as viable starting points for drug discovery, ensuring that the designed molecules have a higher probability of possessing the necessary properties to become effective oral therapeutics. researchgate.netbiointerfaceresearch.com

Table 2: Predicted ADME and Drug-Likeness Properties for a Representative Piperidin-4-one Derivative

| Property | Description | Predicted Outcome | Reference |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors | Compliant with Lipinski's Rule of Five | nih.gov, bas.bg |

| Pharmacokinetics | Gastrointestinal (GI) absorption | High | eijppr.com |

| Pharmacokinetics | P-glycoprotein (P-gp) substrate | Predicted as non-substrate | eijppr.com |

| Drug-Likeness | Bioavailability Score | Good | biointerfaceresearch.com |

Exploration of Piperidine-Ketone Derivatives as Pharmaceutical Intermediates

Piperidine-4-ones and their derivatives, including the this compound family, are highly valued as key intermediates in the synthesis of more complex pharmaceutical compounds. ijpsr.comresearchgate.netresearchgate.net Their structure provides a versatile scaffold that can be readily modified, making them essential building blocks for a wide array of drugs. ijpsr.comijnrd.org

The chemical reactivity of the ketone and the amine groups within the piperidine ring allows for further derivatization. For example, the ketone can be converted into oximes or thiosemicarbazones to create new classes of compounds with different biological profiles. researchgate.netbiomedpharmajournal.org The piperidine nitrogen can also be functionalized.

The utility of these compounds as intermediates stems from their role in the convergent synthesis of complex molecules, which is a cornerstone of the pharmaceutical industry. nih.govresearchgate.net They serve as starting points for producing novel drugs with potentially improved pharmacological profiles. researchgate.net The broad applicability of piperidine derivatives in creating compounds for various therapeutic areas, including antivirals and central nervous system agents, underscores their importance as pharmaceutical intermediates. ijpsr.comijnrd.org

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-4-piperidino-2-butanone, and how can reaction parameters be optimized?

Synthetic pathways for piperidine-containing ketones often involve nucleophilic substitution or condensation reactions. For example, analogous compounds like (4-fluorophenyl)methanone derivatives are synthesized via multi-step protocols, including thiadiazole ring formation and piperidine functionalization . Optimization involves adjusting solvent polarity (e.g., methanol or DCM), temperature (25–80°C), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?